![molecular formula C20H22ClN3O3 B6041660 [2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B6041660.png)
[2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid, commonly known as CPI-1189, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
CPI-1189 has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on its ability to modulate the activity of the dopamine D3 receptor, which has been implicated in several neuropsychiatric disorders, including addiction and schizophrenia. CPI-1189 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
CPI-1189 works by binding to the dopamine D3 receptor and modulating its activity. This leads to changes in the release of dopamine, a neurotransmitter that is involved in reward and motivation. CPI-1189 has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and reduce the reinforcing effects of drugs of abuse. It has also been shown to reduce inflammation and improve motor function in animal models of multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of CPI-1189 is that it has been shown to have a high affinity for the dopamine D3 receptor, making it a potentially effective therapeutic agent for neuropsychiatric disorders. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on CPI-1189. One area of interest is its potential use as a treatment for addiction and other neuropsychiatric disorders. Further research is needed to determine its efficacy and safety in humans. Another area of research is its potential use in the treatment of inflammatory diseases. Additional studies are needed to determine its effectiveness in animal models and humans. Finally, research is needed to develop new formulations of CPI-1189 that improve its solubility and bioavailability.
Synthesis Methods
CPI-1189 can be synthesized through a multi-step process that involves the reaction of 2-(4-chlorobenzyl)phenol with piperazine in the presence of a base, followed by the reaction of the resulting product with chloroacetic acid. The final product is then obtained through a series of purification steps.
properties
IUPAC Name |
2-[2-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-18-7-3-1-6-17(18)14-23-9-11-24(12-10-23)22-13-16-5-2-4-8-19(16)27-15-20(25)26/h1-8,13H,9-12,14-15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKHZXVWGLNOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=CC=C3OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.